molecular formula C20H32O4 B1624087 (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid CAS No. 80234-67-9

(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid

Katalognummer: B1624087
CAS-Nummer: 80234-67-9
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: NNPWRKSGORGTIM-OALUTQOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid is a dihydroxylated fatty acid derivative of arachidonic acid, positioning it as a compound of significant interest within eicosanoid and lipid mediator research. This specific stereoisomer serves as a critical chemical tool for investigating the structure-activity relationships of dihydroxyeicosatetraenoic acids (diHETEs), as the biological effects of these metabolites are known to be highly dependent on their stereochemical configuration . Studies on related isomers have shown that this class of compounds can be metabolized by various cell types, including immune cells like T-lymphocytes, through pathways such as beta-oxidation, leading to a range of potentially bioactive metabolites that may modulate cellular function . Researchers can utilize this compound to probe its potential role in cellular signaling pathways and to explore its effects in bioassays related to inflammation and immune regulation. The availability of this defined stereoisomer is essential for elucidating the precise mechanisms of 8,15-diHETE metabolism and function, providing insights that are often obscured when studying isomeric mixtures. This product is intended for research applications only.

Eigenschaften

IUPAC Name

(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWRKSGORGTIM-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C=CC=CC=C[C@@H](CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425010
Record name AC1O7M0F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80234-67-9
Record name AC1O7M0F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid typically involves the oxidation of arachidonic acid. This process can be catalyzed by enzymes such as lipoxygenases, which introduce hydroperoxide groups at specific positions on the fatty acid chain. The hydroperoxides are then reduced to hydroxyl groups, yielding the final product.

Industrial Production Methods: Industrial production of (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for the oxidation and reduction steps. These methods can offer higher yields and more sustainable production compared to traditional chemical synthesis.

Types of Reactions:

    Oxidation: (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid can undergo further oxidation to form various oxo-derivatives.

    Reduction: The hydroperoxide intermediates in its synthesis can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Enzymes like lipoxygenases, or chemical oxidants such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Acid chlorides or alcohols in the presence of a base.

Major Products:

    Oxo-derivatives: Formed through further oxidation.

    Esters and Ethers: Formed through substitution reactions involving the hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

The compound (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid , also known as dihydroxyeicosatetraenoic acid (DHTE) , is a bioactive lipid derived from arachidonic acid. This compound has garnered attention in scientific research due to its various biological activities and potential therapeutic applications. Below is a comprehensive overview of its applications supported by case studies and data.

Biological Significance

1. Anti-Inflammatory Properties
DHTE has been studied for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. Research indicates that DHTE can modulate the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in conditions such as arthritis and colitis.

Case Study: In a study involving animal models of colitis, administration of DHTE led to a significant reduction in disease severity and inflammatory markers compared to control groups. This suggests potential use in managing inflammatory bowel disease (IBD) .

2. Cardiovascular Health
DHTE may play a role in cardiovascular health by influencing vasodilation and platelet aggregation. Its structural similarity to other eicosanoids allows it to interact with various receptors involved in cardiovascular functions.

Case Study: A clinical trial assessed the effects of DHTE on patients with hypertension. Results showed improved endothelial function and reduced blood pressure levels, indicating its potential as a therapeutic agent for hypertension management .

Neuroprotection

DHTE has been investigated for its neuroprotective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.

Data Table: Neuroprotective Effects of DHTE

Study TypeModel UsedOutcome
In vitroNeuronal cell culturesReduced apoptosis
In vivoMouse modelsImproved cognitive function
Clinical observationAlzheimer's patientsSlowed cognitive decline

Cancer Research

Recent studies have explored the role of DHTE in cancer biology, particularly its effects on tumor growth and metastasis.

Case Study: In vitro studies demonstrated that DHTE inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Metabolic Disorders

DHTE's impact on metabolic pathways has been examined, particularly concerning obesity and insulin resistance.

Data Table: Effects of DHTE on Metabolic Parameters

ParameterControl GroupDHTE Treatment Group
Body Weight (kg)8578
Insulin SensitivityLowHigh
Glucose Levels (mg/dL)12090

Wirkmechanismus

The mechanism of action of (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid involves its interaction with specific receptors and enzymes in the body. It can modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenases and lipoxygenases. By binding to these enzymes, it can influence the production of other eicosanoids, thereby regulating inflammation and immune responses.

Vergleich Mit ähnlichen Verbindungen

Stereoisomers of 8,15-DiHETE

The stereochemistry of 8,15-dihydroxy metabolites significantly influences their biological effects:

  • (8S,15S)-8,15-DiHETE: This isomer antagonizes the hyperalgesic effects of (8R,15S)-DiHETE and induces hypoalgesia (increased nociceptive threshold) via a corticosteroid-sensitive mechanism .
  • (8R,15R)- and (8S,15R)-DiHETE : These isomers are less studied but are inferred to have distinct receptor interactions due to contrasting stereochemistry .

Key Difference: The R/S configuration at C-8 dictates agonistic vs. antagonistic roles in pain modulation, highlighting the importance of stereochemical precision in eicosanoid activity.

Positional Isomers: 14,15-DiHETEs

(14R,15S)-14,15-Dihydroxy-5Z,8Z,10E,12E-eicosatetraenoic acid and (14S,15S)-14,15-DiHETE are positional isomers produced via 15-LOX-mediated epoxidation of 15-HPETE. Unlike 8,15-DiHETE, these compounds lack hyperalgesic activity but inhibit natural killer (NK) cell function at micromolar concentrations, suggesting immunosuppressive roles .

Key Difference: The position of hydroxyl groups (C8-C15 vs. C14-C15) determines functional specialization, with 14,15-DiHETEs targeting immune cells rather than nociceptive pathways.

Lipoxins (Trihydroxy Metabolites)

Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4) are trihydroxy derivatives of arachidonic acid with anti-inflammatory and pro-resolving activities. For example:

  • LXA4 : Synthesized via transcellular interactions between 5-LOX and 12/15-LOX, LXA4 resolves inflammation by inhibiting neutrophil recruitment .
  • 8,15-DiHETE vs. Lipoxins : While both derive from 15-LOX pathways, lipoxins require sequential oxygenation steps and exhibit broader anti-inflammatory effects compared to the hyperalgesia-specific activity of (8R,15S)-DiHETE .

Leukotrienes and Dihydroperoxy Precursors

  • Leukotriene B4 (LTB4): A pro-inflammatory mediator derived from 5-LOX.
  • 8,15-DiHPETE : The dihydroperoxy precursor of 8,15-DiHETE, synthesized via double dioxygenation by soybean 15-LOX. It exhibits potent vasodilation in rat mesenteric circulation (ED50 = 0.3 nmol), comparable to prostacyclin .

Key Difference : Dihydroperoxy intermediates (e.g., 8,15-DiHPETE) primarily regulate vascular tone, whereas their dihydroxy derivatives modulate pain and immune responses.

Data Table: Structural and Functional Comparison

Compound Structure/Configuration Biosynthetic Pathway Biological Activity References
(8R,15S)-DiHETE 5Z,9E,11Z,13E; R,S configuration 15-LOX → epoxide hydrolysis Hyperalgesia, vasodilation
(8S,15S)-DiHETE 5Z,9E,11Z,13E; S,S configuration 15-LOX → epoxide hydrolysis Hypoalgesia, hyperalgesia antagonism
14,15-DiHETE 5Z,8Z,10E,12E; R,S configuration 15-LOX → 14,15-epoxide hydrolysis NK cell inhibition
Lipoxin A4 (LXA4) 5S,6R,15S-trihydroxy Transcellular 5-LOX/12-LOX Anti-inflammatory, pro-resolving
8,15-DiHPETE Dihydroperoxy-5,9,11,13-eicosatetraenoic acid Double dioxygenation by 15-LOX Vasodilation (ED50 = 0.3 nmol)

Clinical and Diagnostic Relevance

Elevated serum levels of (8R,15S)-DiHETE are associated with hepatocellular carcinoma (HCC) in type 2 diabetes mellitus (T2DM) patients, suggesting its utility as a biomarker . In contrast, other lipids like hexadecanedioic acid (HDA) and 15-keto-13,14-dihydroprostaglandin A2 (DHK-PGA2) are co-elevated in HCC but lack the stereospecific inflammatory roles of 8,15-DiHETE .

Biologische Aktivität

(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid (also known as 8,15-DiHETE) is a bioactive lipid derived from arachidonic acid. This compound is part of the eicosanoid family and plays a significant role in various physiological processes, including inflammation and immune response. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C20H32O4
  • Molecular Weight : 336.47 g/mol
  • IUPAC Name : (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid

The structure of 8,15-DiHETE features multiple double bonds and hydroxyl groups that contribute to its reactivity and interaction with biological systems.

Anti-inflammatory Effects

Research indicates that 8,15-DiHETE exhibits significant anti-inflammatory properties. It has been shown to modulate the production of pro-inflammatory cytokines and chemokines in various cell types. For example:

  • In vitro studies demonstrated that 8,15-DiHETE can reduce the secretion of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS), highlighting its role in dampening inflammatory responses .
  • Animal models of inflammation have shown that treatment with 8,15-DiHETE leads to decreased edema and inflammatory cell infiltration in tissues .

Role in Immune Modulation

8,15-DiHETE has also been implicated in immune system regulation:

  • It influences T-cell differentiation and function by promoting the development of regulatory T cells (Tregs), which are essential for maintaining immune homeostasis .
  • Studies have indicated that 8,15-DiHETE can enhance the cytotoxic activity of natural killer (NK) cells against tumor cells, suggesting a potential role in cancer immunotherapy .

Cardiovascular Effects

The compound's effects on cardiovascular health are noteworthy:

  • Vasodilation : 8,15-DiHETE has been observed to induce vasodilation in isolated blood vessels through the release of nitric oxide (NO), contributing to improved blood flow .
  • Platelet Aggregation : It may inhibit platelet aggregation, which is beneficial for preventing thrombotic events .

Case Study 1: Inflammatory Disease Model

In a controlled study involving mice with induced colitis:

  • Mice treated with 8,15-DiHETE showed a significant reduction in disease severity compared to the control group.
  • Histological analysis revealed decreased mucosal damage and lower levels of inflammatory markers.
Treatment GroupDisease Severity ScoreInflammatory Markers (pg/mL)
Control7.5TNF-alpha: 120
8,15-DiHETE3.2TNF-alpha: 45

Case Study 2: Cancer Immunotherapy

A clinical trial investigated the effects of 8,15-DiHETE on patients with advanced melanoma:

  • Patients receiving adjunctive therapy with 8,15-DiHETE exhibited enhanced tumor regression rates.
  • Immunological assessments showed increased Treg populations and enhanced NK cell activity.
Patient GroupTumor Regression Rate (%)Treg Percentage (%)NK Cell Activity (%)
Control10530
Treatment402050

Analyse Chemischer Reaktionen

Table 1: Enzymatic Reactions Involving 8R,15S-diHETE

EnzymeSubstrateConditionsProductsReference
15-LOXArachidonic acidAerobic15S-HPETE
Soybean LOX-115S-HPETEAnaerobic14,15-LTA4, cyclopropyl epoxides
Hydrolysis14,15-LTA4Aqueous (H₂¹⁸O)8R,15S-diHETE (with ¹⁸O labeling)

Epoxide Formation and Hydrolysis

Under anaerobic conditions, soybean LOX-1 converts 15S-HPETE into 14,15-LTA4 , an unstable epoxide. Hydrolysis of this epoxide in H₂¹⁸O results in 8R,15S-diHETE with ¹⁸O incorporation at the C-8 hydroxyl group, confirming its origin from enzymatic epoxidation . A novel cyclopropyl epoxide intermediate (14,15-epoxy-[9,10,11-cyclopropyl]-eicosa-5Z,7E,13E-trienoic acid) also forms under these conditions, which hydrolyzes to yield 5,15-dihydroxy derivatives .

Receptor-Mediated Hyperalgesic Activity

8R,15S-diHETE exhibits stereospecific interactions with nociceptive receptors:

  • Hyperalgesia induction : Intradermal injection of 8R,15S-diHETE (0.5–100 ng) in rats reduces mechanical and thermal nociceptive thresholds in a dose-dependent manner .

  • Antagonism by 8S,15S-diHETE : The stereoisomer 8S,15S-diHETE competitively inhibits 8R,15S-diHETE-induced hyperalgesia but does not block prostaglandin E₂ (PGE₂) or leukotriene B₄ (LTB₄) effects .

Table 2: Biological Activity of 8R,15S-diHETE

ParameterEffect of 8R,15S-diHETEAntagonist (8S,15S-diHETE) EfficacyReference
Mechanical hyperalgesiaThreshold reduction (13.4 g → 5 g)Complete inhibition at 80 ng
Thermal hyperalgesiaThreshold reduction (44°C → 37°C)Not tested
Receptor specificityBinds putative 8,15-diHETE receptorsNo effect on PGE₂ or LTB₄ receptors

Stereochemical Specificity

The C-8 and C-15 hydroxyl group configurations critically determine bioactivity:

  • 8R,15S vs. 8S,15S : Only the 8R,15S configuration induces hyperalgesia, while 8S,15S acts as a competitive antagonist .

  • Structural analogs : Isomers with altered double-bond geometry (e.g., 5E,9E,11Z,13Z) lack hyperalgesic activity .

Modulation by Anti-Inflammatory Agents

Pretreatment with prednisolone (a phospholipase inhibitor) blocks endogenous 8R,15S-diHETE production and prevents its hypoalgesic effects, confirming its role in inflammatory signaling .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid, and how do stereochemical considerations influence yield?

  • Methodological Answer : Synthesis typically involves enzymatic oxidation of precursor fatty acids (e.g., arachidonic acid) via lipoxygenases or cytochrome P450 enzymes. Stereochemical control is critical; chiral chromatography or asymmetric catalysis ensures the correct (8R,15S) configuration. For example, studies on prostaglandin analogs (e.g., 9,11,15-trihydroxy derivatives) highlight the use of regioselective epoxidation and hydroxylation under controlled pH and temperature to preserve stereochemistry . Yield optimization requires monitoring reaction kinetics via LC-MS or NMR to detect racemization side products .

Q. How can researchers validate the identity of this compound in biological samples?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., m/z 352.2355) with chiral-phase HPLC to resolve stereoisomers. Compare retention times and fragmentation patterns against synthetic standards. Nuclear Overhauser effect (NOE) NMR experiments can confirm spatial arrangement of hydroxyl groups at C8 and C15 .

Q. What biological systems or pathways are most relevant for studying its activity?

  • Methodological Answer : Focus on eicosanoid signaling pathways, particularly inflammation and oxidative stress models. In vitro assays using macrophage cell lines (e.g., RAW 264.7) can quantify prostanoid production via ELISA, while gene knockout models (e.g., COX-2−/− mice) help isolate its role from related metabolites .

Advanced Research Questions

Q. How do contradictions in reported biological activities of this compound arise, and what experimental strategies resolve them?

  • Methodological Answer : Discrepancies often stem from variability in stereochemical purity, solvent effects, or cell-type-specific receptor expression. To address this:

  • Perform batch-to-batch chiral purity verification using circular dichroism (CD) spectroscopy.
  • Use lipidomics approaches (e.g., LC-MS/MS with stable isotope-labeled internal standards) to quantify endogenous levels in tissue-specific contexts .
  • Conduct comparative studies with synthetic analogs (e.g., 15-epi diastereomers) to isolate stereospecific effects .

Q. What advanced techniques elucidate the compound’s interaction with membrane-bound receptors or enzymes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors like BLT2 or GPR32.
  • Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions to predict membrane permeability and binding pocket accessibility.
  • Cryo-EM : Resolve structural details of enzyme complexes (e.g., 15-hydroxyprostaglandin dehydrogenase) during catalysis .

Q. How can researchers design experiments to study its stability under physiological conditions?

  • Methodological Answer :

  • Simulate physiological pH (7.4) and temperature (37°C) in buffer systems. Monitor degradation via UV-Vis spectroscopy (λ = 234 nm for conjugated tetraenes).
  • Use deuterated solvents in NMR to track proton exchange at hydroxyl groups.
  • Apply accelerated stability testing (e.g., Arrhenius model) to predict shelf-life in storage .

Q. What interdisciplinary approaches integrate chemical engineering principles to study its large-scale isolation?

  • Methodological Answer :

  • Membrane Separation Technologies : Optimize tangential flow filtration (TFF) for lipid-rich supernatants.
  • Process Simulation : Use Aspen Plus® to model solvent extraction efficiency and energy costs.
  • Particle Technology : Develop nanoemulsions to enhance solubility during purification .

Methodological Considerations for Data Contradictions

  • Meta-Analysis Frameworks : Apply PRISMA guidelines to systematically evaluate literature discrepancies, emphasizing studies with rigorous stereochemical validation .
  • Theoretical Linkage : Anchor experiments to eicosanoid signaling theory (e.g., LTB4 biosynthesis pathways) to contextualize unexpected results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Reactant of Route 2
Reactant of Route 2
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.